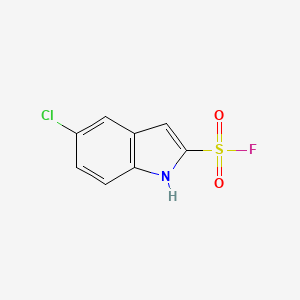
5-chloro-1H-indole-2-sulfonyl fluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-1H-indole-2-sulfonyl fluoride: is a chemical compound that belongs to the class of indole derivatives Indole derivatives are significant in both natural products and synthetic compounds due to their wide range of biological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-1H-indole-2-sulfonyl fluoride typically involves the introduction of a sulfonyl fluoride group to the indole ring. One common method is the reaction of 5-chloro-1H-indole with a sulfonyl fluoride reagent under appropriate conditions. For instance, the use of fluorosulfonyl radicals has been reported as an efficient approach for producing sulfonyl fluorides .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary, but they generally follow similar principles as laboratory-scale synthesis, with adjustments for scalability and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: 5-chloro-1H-indole-2-sulfonyl fluoride can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles.
Oxidation and Reduction: The indole ring can participate in oxidation and reduction reactions, although these are less common for sulfonyl fluorides.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols, often under basic conditions.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used, depending on the desired transformation.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-chloro-1H-indole-2-sulfonyl fluoride is used as a building block in organic synthesis. Its reactivity makes it valuable for creating more complex molecules, particularly in the development of pharmaceuticals and agrochemicals .
Biology and Medicine: Indole derivatives, including this compound, have been studied for their biological activities. They can act as enzyme inhibitors, antimicrobial agents, and anticancer compounds .
Industry: In the industrial sector, this compound can be used in the synthesis of materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 5-chloro-1H-indole-2-sulfonyl fluoride involves its interaction with biological targets through its reactive sulfonyl fluoride group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The indole ring can also interact with various receptors and enzymes, contributing to the compound’s overall biological effects .
Vergleich Mit ähnlichen Verbindungen
- 5-chloro-1H-indole-2-carboxamide
- 5-chloro-1H-indole-2-carboxylate
- 5-chloro-1H-indole-2-sulfonamide
Comparison: While these compounds share the indole core and the 5-chloro substitution, their functional groups differ, leading to variations in reactivity and applications. For instance, the sulfonyl fluoride group in 5-chloro-1H-indole-2-sulfonyl fluoride is highly reactive and can form covalent bonds with biological targets, making it unique compared to the less reactive carboxamide or carboxylate derivatives .
Conclusion
This compound is a versatile compound with significant potential in various fields, including chemistry, biology, medicine, and industry. Its unique reactivity and ability to interact with biological targets make it a valuable tool for researchers and industrial applications.
Eigenschaften
Molekularformel |
C8H5ClFNO2S |
|---|---|
Molekulargewicht |
233.65 g/mol |
IUPAC-Name |
5-chloro-1H-indole-2-sulfonyl fluoride |
InChI |
InChI=1S/C8H5ClFNO2S/c9-6-1-2-7-5(3-6)4-8(11-7)14(10,12)13/h1-4,11H |
InChI-Schlüssel |
VOPGRNWXCFERTE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1Cl)C=C(N2)S(=O)(=O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,1-Difluoro-6-azaspiro[2.6]nonane](/img/structure/B13531225.png)
![3-{6-[(6-methylpyrimidin-4-yl)amino]-1-oxo-2,3-dihydro-1H-isoindol-2-yl}piperidine-2,6-dione](/img/structure/B13531230.png)





![3-[3-Fluoro-5-(trifluoromethyl)phenyl]-2-hydroxypropanoic acid](/img/structure/B13531263.png)



![tert-Butyl N-{[1-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-4-yl]methyl}carbamate](/img/structure/B13531288.png)
![3-[2-(Trifluoromethoxy)phenoxy]piperidine](/img/structure/B13531293.png)
![4-Oxaspiro[bicyclo[3.2.0]heptane-6,1'-cyclobutane]-7-carboxylic acid](/img/structure/B13531294.png)
